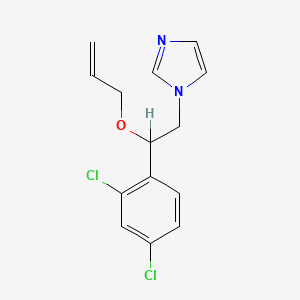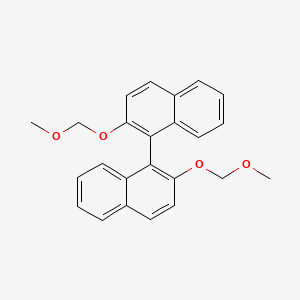
2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide
概要
説明
2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide: is an organic compound with the molecular formula C17H11Cl2NO3. This compound is characterized by the presence of a chlorinated anthracene core, which is a polycyclic aromatic hydrocarbon, and a propanamide group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with anthracene, which undergoes chlorination to introduce chlorine atoms at specific positions.
Chlorination: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 3-chloro-9,10-dioxo-9,10-dihydroanthracene.
Amidation: The chlorinated anthracene derivative is then reacted with 2-chloropropanoyl chloride in the presence of a base like pyridine to form 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The anthracene core can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced anthracene derivatives.
Hydrolysis: Formation of 3-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and 2-chloropropanamide.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms involving polycyclic aromatic hydrocarbons.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated anthracene core allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, the amide group can form hydrogen bonds with biological macromolecules, influencing their function.
類似化合物との比較
9,10-anthraquinone: A structurally similar compound with a quinone group instead of the amide group.
2-chloroanthracene: Lacks the amide functionality but shares the chlorinated anthracene core.
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: Similar structure with an acetamide group instead of the propanamide group.
Uniqueness:
- The presence of both the chlorinated anthracene core and the propanamide group makes 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide unique in its chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
特性
IUPAC Name |
2-chloro-N-(3-chloro-9,10-dioxoanthracen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c1-8(18)17(23)20-14-7-12-11(6-13(14)19)15(21)9-4-2-3-5-10(9)16(12)22/h2-8H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVQWLADDAMMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155481 | |
| Record name | 2-Chloro-N-(3-chloro-9,10-dihydro-9,10-dioxo-2-anthracenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-22-6 | |
| Record name | 2-Chloro-N-(3-chloro-9,10-dihydro-9,10-dioxo-2-anthracenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743444-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-chloro-9,10-dihydro-9,10-dioxo-2-anthracenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine](/img/structure/B3429360.png)
![4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3429365.png)
![2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid](/img/structure/B3429369.png)


![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B3429389.png)

